molecular formula C12H15Cl B3315002 2-Chloro-3-(4-n-propylphenyl)-1-propene CAS No. 951890-79-2

2-Chloro-3-(4-n-propylphenyl)-1-propene

Cat. No. B3315002
CAS RN: 951890-79-2
M. Wt: 194.7 g/mol
InChI Key: GBUNNVYQAYRFBU-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-n-propylphenyl)-1-propene, also known as CP-1-propene, is an organic compound belonging to the class of compounds known as alkenes. CP-1-propene is a colorless, volatile, and flammable liquid with a sweet smell. It is used in various industrial applications, such as in the production of pesticides, herbicides, and other agricultural chemicals. CP-1-propene is also used as a solvent for plastics, resins, and other organic materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-n-propylphenyl)-1-propene involves a SN2 reaction, in which the chlorine atom is displaced by the 1-propene molecule. The reaction is catalyzed by a base, such as sodium hydroxide, and a catalyst, such as aluminum chloride. The reaction proceeds through a series of steps, in which the chlorine atom is first activated by the base, then displaced by the 1-propene molecule, and finally the product is formed.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to interact with any biological molecules.

Advantages and Limitations for Lab Experiments

2-Chloro-3-(4-n-propylphenyl)-1-propene has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and boiling point, and it is soluble in many organic solvents. It is also a relatively inexpensive compound, making it ideal for use in large-scale experiments. However, this compound is a volatile compound, and it should be handled with care.

Future Directions

There are several potential future directions for research on 2-Chloro-3-(4-n-propylphenyl)-1-propene. It could be used as a model compound to study the reactivity of different functional groups, such as halogens and alcohols. It could also be used as a starting material in the synthesis of various organic compounds, such as dyes and pharmaceuticals. Additionally, this compound could be used to study the mechanism of SN2 reactions, as well as the effects of different catalysts and bases on the reaction rate. Finally, this compound could be used to investigate the effects of different solvents on the reactivity of organic compounds.

Scientific Research Applications

2-Chloro-3-(4-n-propylphenyl)-1-propene has been studied extensively in the field of organic chemistry. It has been used as a model compound to study the mechanism of SN2 reactions and to investigate the effects of different catalysts and bases on the reaction rate. It has also been used to study the reactivity of various functional groups, such as halogens and alcohols. In addition, this compound has been used as a starting material in the synthesis of various organic compounds, such as dyes and pharmaceuticals.

properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-propylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-3-4-11-5-7-12(8-6-11)9-10(2)13/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUNNVYQAYRFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CC(=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268828
Record name 1-(2-Chloro-2-propen-1-yl)-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951890-79-2
Record name 1-(2-Chloro-2-propen-1-yl)-4-propylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-2-propen-1-yl)-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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